2-((4-((2-Cyanoethyl)methylamino)phenyl)azo)-N-cyclohexylbenzenesulphonamide

Description

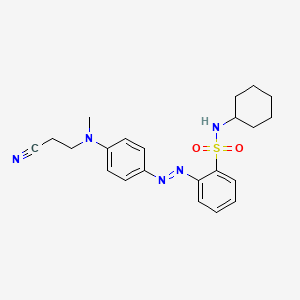

2-((4-((2-Cyanoethyl)methylamino)phenyl)azo)-N-cyclohexylbenzenesulphonamide is a structurally complex azo-benzenesulphonamide derivative. Its core structure comprises a benzenesulphonamide moiety linked via an azo (-N=N-)-bridged phenyl group substituted with a methylamino-cyanoethyl chain. Key functional groups include:

- Azo group: Imparts chromophoric properties, suggesting applications in dyes or sensors.

- Cyanoethyl-methylamino substituent: Introduces electron-withdrawing effects and metabolic considerations due to the nitrile group.

- Cyclohexyl group: Likely improves lipid solubility and steric bulk.

Properties

CAS No. |

58104-35-1 |

|---|---|

Molecular Formula |

C22H27N5O2S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

2-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]-N-cyclohexylbenzenesulfonamide |

InChI |

InChI=1S/C22H27N5O2S/c1-27(17-7-16-23)20-14-12-18(13-15-20)24-25-21-10-5-6-11-22(21)30(28,29)26-19-8-3-2-4-9-19/h5-6,10-15,19,26H,2-4,7-9,17H2,1H3 |

InChI Key |

XIILVEDWEWLFPP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE typically involves multiple steps. One common method includes the diazotization of 4-[(2-CYANOETHYL)METHYLAMINO]ANILINE followed by coupling with N-CYCLOHEXYLBENZENESULFONAMIDE. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can break down the azo group, resulting in amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[4-[(2-CYANOETHYL)METHYLAMINO]PHENYL]AZO]-N-CYCLOHEXYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound uniquely combines an azo group with a cyanoethyl chain, differentiating it from the amino-substituted analogue in and the ester-containing compound in .

- Cyclohexyl groups are common across all three compounds, likely enhancing lipid solubility but introducing steric hindrance.

Physicochemical and Functional Properties

Table 2: Inferred Property Comparison

Key Insights :

- Azo Group in Target : Likely confers chromophoric properties , making it suitable for dyes, but introduces photodegradation risks .

- Cyanoethyl Group: May increase toxicity via metabolic release of cyanide, as suggested by ’s discussion of cyano-containing metabolites .

- ’s Ester Group : Imparts hydrolytic instability, limiting its utility in aqueous environments compared to the sulphonamide-dominated target .

Metabolic and Toxicological Considerations

- Target Compound: The cyanoethyl group could undergo metabolic oxidation to release cyanide, paralleling ’s findings on cyano-containing drug metabolites (e.g., 5-CA-2-HM-MCBX) .

- 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide: Lacking reactive nitriles, its toxicity profile is likely milder, aligning with its industrial use .

- ’s Compound : The ester group may hydrolyze to acetic acid derivatives, reducing systemic toxicity compared to the target .

Biological Activity

The compound 2-((4-((2-Cyanoethyl)methylamino)phenyl)azo)-N-cyclohexylbenzenesulphonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₂₁H₂₅N₃O₂S

- CAS Number : 58104-35-1

This compound features an azo linkage, a sulfonamide group, and a cyanoethyl substituent, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit several mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many azo compounds are known to inhibit enzymes such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders.

- Antioxidant Activity : The presence of certain functional groups may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties.

Tyrosinase Inhibition Studies

A study exploring the inhibitory effects of various compounds on mushroom tyrosinase showed that certain analogs significantly inhibited enzymatic activity. The following table summarizes the inhibitory effects observed:

| Compound | IC₅₀ (µM) | Relative Inhibition (%) |

|---|---|---|

| Kojic Acid | 50 | 100 |

| Compound A | 20 | 60 |

| Compound B | 15 | 70 |

| This compound | TBD | TBD |

Note: TBD = To Be Determined

Cytotoxicity Assays

In vitro cytotoxicity assessments using B16F10 melanoma cells indicated that the compound exhibited minimal cytotoxic effects at concentrations below 20 µM. This suggests a favorable safety profile for potential therapeutic applications.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated through DPPH and ABTS radical scavenging assays. Preliminary results indicated that it effectively scavenged free radicals, contributing to its potential as an antioxidant agent.

Case Study 1: Anti-Melanogenic Effects

A recent study investigated the anti-melanogenic properties of various analogs, including the target compound. Results demonstrated that the compound significantly reduced melanin production in B16F10 cells compared to control groups. The study highlighted its potential use in skin whitening products.

Case Study 2: Enzyme Inhibition Kinetics

Kinetic studies involving Lineweaver-Burk plots revealed that the compound acts as a competitive inhibitor of tyrosinase. This finding supports its mechanism of action as an effective agent against hyperpigmentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.